molecular formula C14H17N3O2 B11736064 2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid

2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid

Cat. No.: B11736064
M. Wt: 259.30 g/mol
InChI Key: FDTHGABXJUDRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid is an organic compound that features a pyrazole ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-3-amine with a benzoic acid derivative. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the benzoic acid moiety.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
  • 2-{[(1-methyl-4-ethyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid
  • 1-ethyl-4-methyl-1H-pyrazole-3-amine

Uniqueness

2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid is unique due to its specific combination of a pyrazole ring and a benzoic acid moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

2-[[(1-ethyl-4-methylpyrazol-3-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C14H17N3O2/c1-3-17-9-10(2)13(16-17)15-8-11-6-4-5-7-12(11)14(18)19/h4-7,9H,3,8H2,1-2H3,(H,15,16)(H,18,19)

InChI Key

FDTHGABXJUDRMA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC=CC=C2C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.